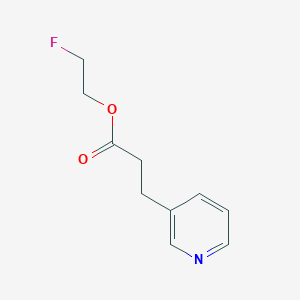![molecular formula C8H8N4 B14220613 2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene CAS No. 748776-77-4](/img/structure/B14220613.png)
2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,9,11-tetrazatricyclo[64002,6]dodeca-1(12),4,7,10-tetraene is a complex organic compound characterized by its unique tricyclic structure containing four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the tricyclic core. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or nitroso derivatives, while reduction can produce amine derivatives.
科学研究应用
2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene involves its interaction with molecular targets such as enzymes and receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
- 2,7-diazatricyclo[6.4.0.0{2,6}]dodeca-1(8),6,9,11-tetraene-11-carboxylic acid
- 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene-12-thiol
Uniqueness
2,6,9,11-tetrazatricyclo[64002,6]dodeca-1(12),4,7,10-tetraene is unique due to its four nitrogen atoms and the specific arrangement of its tricyclic structure
属性
CAS 编号 |
748776-77-4 |
|---|---|
分子式 |
C8H8N4 |
分子量 |
160.18 g/mol |
IUPAC 名称 |
2,6,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),4,7,10-tetraene |
InChI |
InChI=1S/C8H8N4/c1-2-11-5-7-8(12(11)3-1)4-9-6-10-7/h1-2,4-6H,3H2,(H,9,10) |
InChI 键 |
DQQDXIJNYYCNFN-UHFFFAOYSA-N |
规范 SMILES |
C1C=CN2N1C3=CN=CNC3=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


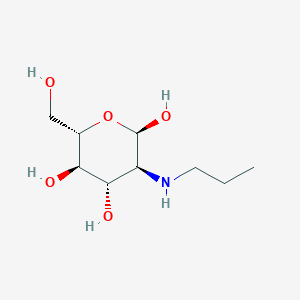
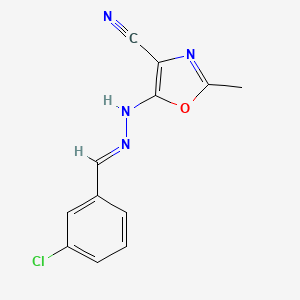
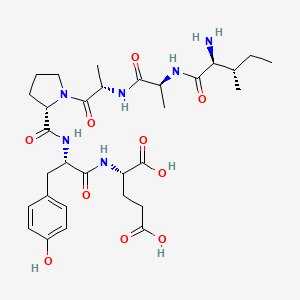
![N-[3-(1-hydroxyethyl)phenyl]-4-methylbenzamide](/img/structure/B14220566.png)
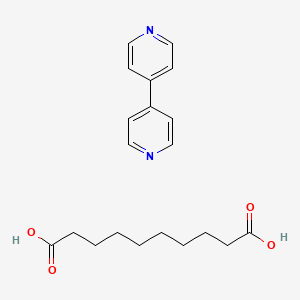
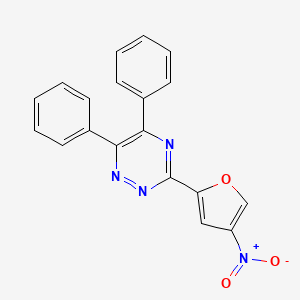
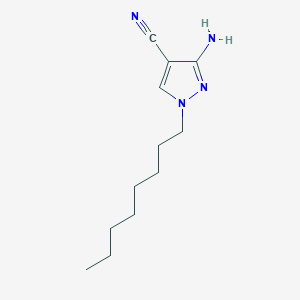
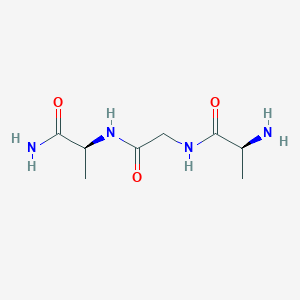
![1H-Pyrazolo[4,3-c]isoquinolin-6-amine, N,N,3-trimethyl-5-phenyl-](/img/structure/B14220588.png)


![9H-Carbazole, 3,6-dibromo-9-[(2-propenyloxy)methyl]-](/img/structure/B14220606.png)
![1H-Indole, 2-(2-chlorophenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14220616.png)
